molecular formula C20H21NO6S B14116964 Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate

Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate

Cat. No.: B14116964
M. Wt: 403.5 g/mol
InChI Key: VHQQUQWNCVWPDS-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 1-benzoylpyrrolidine-2-carboxylate with 4-methylphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the removal of the sulfonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Could be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The sulfonyl group and the pyrrolidine ring are key functional groups that may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate: shares similarities with other sulfonyl-containing pyrrolidine derivatives.

    This compound: is unique due to the combination of the benzoyl and sulfonyl groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-benzoyl-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S/c1-14-8-10-17(11-9-14)28(24,25)27-16-12-18(20(23)26-2)21(13-16)19(22)15-6-4-3-5-7-15/h3-11,16,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQQUQWNCVWPDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC(N(C2)C(=O)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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